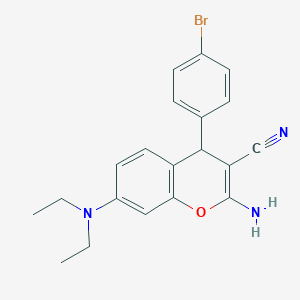![molecular formula C29H24N2O2S B14999779 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B14999779.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a phenyl ring, and an additional phenylethoxy group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the introduction of the phenyl and phenylethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-throughput synthetic techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and flow chemistry. These methods offer advantages in terms of reaction efficiency, yield, and scalability. For example, microwave irradiation can significantly reduce reaction times and improve product yields by providing uniform heating and enhancing reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring or the phenyl rings, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel organic compounds with tailored properties.
Biology: Benzothiazole derivatives have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound is being studied for its potential as a therapeutic agent in treating various diseases.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development. It has been explored for its potential in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, benzothiazole derivatives are used as additives in polymers, dyes, and rubber processing. Their stability and reactivity make them valuable components in manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease progression, such as kinases or proteases. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its aromatic heterocyclic structure.
2-Mercaptobenzothiazole: A widely used derivative in rubber processing and as a corrosion inhibitor.
6-Methyl-1,3-benzothiazole: A structural isomer with similar chemical properties but different biological activities.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide stands out due to its unique combination of functional groups and structural features. The presence of the phenylethoxy group and the benzamide moiety enhances its chemical diversity and potential for various applications. Its ability to undergo multiple chemical reactions and interact with diverse biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C29H24N2O2S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C29H24N2O2S/c1-20-7-16-26-27(19-20)34-29(31-26)23-8-12-24(13-9-23)30-28(32)22-10-14-25(15-11-22)33-18-17-21-5-3-2-4-6-21/h2-16,19H,17-18H2,1H3,(H,30,32) |
InChI Key |
DTCRQFSNNMUAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-methoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999700.png)
![ethyl 6-(2-fluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999716.png)
![Ethyl 4-(3-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14999717.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B14999718.png)
![6-(4-bromophenyl)-3-[(4-fluorophenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14999720.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14999742.png)
![Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14999758.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B14999765.png)
![6,12,12-trimethyl-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B14999773.png)
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-methylpropan-1-amine](/img/structure/B14999784.png)
![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999785.png)
![6-Amino-3-tert-butyl-4-{2-[(4-chlorobenzyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14999790.png)
![(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-(propan-2-yl)piperidin-4-one](/img/structure/B14999794.png)
